chemical structure and properties of 3-Amino-4-(isopropylamino)benzonitrile
chemical structure and properties of 3-Amino-4-(isopropylamino)benzonitrile
An In-depth Technical Guide to 3-Amino-4-(isopropylamino)benzonitrile
Abstract
This technical guide provides a comprehensive scientific overview of 3-Amino-4-(isopropylamino)benzonitrile, a key intermediate in pharmaceutical and materials science research. The document details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it offers an in-depth analysis of its spectroscopic signature for unambiguous identification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work, providing both foundational knowledge and practical, field-proven insights.
Introduction
3-Amino-4-(isopropylamino)benzonitrile, identified by CAS Number 355022-20-7, is a substituted aromatic compound of significant interest in medicinal chemistry.[1] Its structure, which incorporates a 1,2-diaminobenzene scaffold with a nitrile group, makes it a versatile precursor for the synthesis of various heterocyclic systems. This scaffold is particularly relevant in the development of kinase inhibitors, where the vicinal amino groups can be utilized for cyclization reactions to form quinoline and quinazoline cores.[2] The anilino-benzonitrile motif is a well-established pharmacophore known to interact with the ATP-binding sites of numerous protein kinases, making this compound a valuable building block in the design of targeted therapies.[2] This guide aims to consolidate the available technical information on this molecule to facilitate its application in research and development.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established through its various nomenclature and structural representations.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-amino-4-(propan-2-ylamino)benzonitrile | PubChemLite[3] |
| CAS Number | 355022-20-7 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₃N₃ | NextSDS[4] |
| Molecular Weight | 175.23 g/mol | Sigma-Aldrich |
| InChI Key | WGQXTVGXGZYJFC-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)C#N)N | PubChemLite[3] |
Chemical Structure
The structure of 3-Amino-4-(isopropylamino)benzonitrile features a benzene ring substituted with three key functional groups: a primary amine (-NH₂), a secondary isopropylamine (-NHCH(CH₃)₂), and a nitrile (-C≡N) group. The ortho-positioning of the two amino groups is a critical feature for its utility in synthesizing fused heterocyclic systems.
Figure 1: 2D Chemical Structure of 3-Amino-4-(isopropylamino)benzonitrile.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application in various experimental settings.
| Property | Value | Notes |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula C₁₀H₁₃N₃. |
| XLogP3 | 1.8 | A computed measure of lipophilicity.[5] |
| Hydrogen Bond Donor Count | 2 | The two amino groups can donate hydrogen bonds.[5] |
| Hydrogen Bond Acceptor Count | 3 | The two nitrogen atoms of the amino groups and the nitrile nitrogen can accept hydrogen bonds.[5] |
| Rotatable Bond Count | 2 | The C-N bond of the isopropyl group and the C-C bond between the isopropyl group and the ring.[5] |
| Purity | ≥98% | As typically supplied by commercial vendors. |
| Storage | 2-8°C, under inert gas | Recommended storage conditions to maintain stability.[1] |
Synthesis and Purification
While multiple synthetic routes may exist, a common and effective approach involves the nucleophilic aromatic substitution of a suitably activated precursor followed by reduction.
Representative Synthetic Protocol
A plausible and illustrative synthesis involves a two-step process starting from 4-chloro-3-nitrobenzonitrile.
Step 1: Nucleophilic Aromatic Substitution
-
Objective: To introduce the isopropylamino group at the C4 position by displacing the chlorine atom.
-
Reaction: 4-chloro-3-nitrobenzonitrile is reacted with isopropylamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
-
Reagents & Conditions:
-
4-chloro-3-nitrobenzonitrile (1.0 eq)
-
Isopropylamine (1.5 - 2.0 eq)
-
A suitable base such as potassium carbonate (K₂CO₃) (2.0 eq) to scavenge the HCl byproduct.
-
A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Reaction is typically heated (e.g., 80-100 °C) to drive it to completion.
-
-
Work-up: After cooling, the reaction mixture is poured into water to precipitate the product, 4-(isopropylamino)-3-nitrobenzonitrile. The solid is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to a primary amine, yielding the final product.
-
Reaction: The intermediate, 4-(isopropylamino)-3-nitrobenzonitrile, is subjected to catalytic hydrogenation.
-
Reagents & Conditions:
-
4-(isopropylamino)-3-nitrobenzonitrile (1.0 eq)
-
A catalyst such as Palladium on carbon (Pd/C, 5-10 mol%).
-
A source of hydrogen, typically hydrogen gas (H₂) under pressure (e.g., 50 psi) or a transfer hydrogenation reagent like ammonium formate.
-
A solvent such as Methanol (MeOH) or Ethanol (EtOH).
-
The reaction is run at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up & Purification: The catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Figure 2: General workflow for the synthesis of 3-Amino-4-(isopropylamino)benzonitrile.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of the compound. The following are predicted and characteristic spectral features.[6]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.0-7.2 | d | 1H | H ortho to -CN |
| Aromatic | ~6.8-7.0 | dd | 1H | H meta to -CN, ortho to -NH₂ |
| Aromatic | ~6.5-6.7 | d | 1H | H ortho to -NHR |
| -NH₂ | ~4.5-5.5 | br s | 2H | Amino protons |
| -NH- | ~4.0-5.0 | br s | 1H | Isopropylamino proton |
| -CH- | ~3.5-4.0 | sept | 1H | Isopropyl methine |
| -CH₃ | ~1.2-1.4 | d | 6H | Isopropyl methyls |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~150 | C-NHR |
| Aromatic | ~145 | C-NH₂ |
| Aromatic | ~125 | C-H |
| Aromatic | ~120 | C-H |
| Nitrile | ~118 | -C≡N |
| Aromatic | ~115 | C-H |
| Aromatic | ~100 | C-CN |
| Isopropyl | ~45 | -CH- |
| Isopropyl | ~22 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine/Amide) | Stretch | 3400-3200 | Medium-Strong |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretch | 2970-2850 | Medium-Strong |
| C≡N (Nitrile) | Stretch | 2240-2220 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium |
| C-N | Stretch | 1350-1250 | Medium |
Expert Insight: The nitrile stretch is a particularly diagnostic peak. For aromatic nitriles, this peak is found at a slightly lower wavenumber (2240–2220 cm⁻¹) compared to saturated nitriles due to conjugation with the aromatic ring, which weakens the C≡N bond.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
Expected [M+H]⁺: m/z 176.11823
-
Key Fragments: Loss of a methyl group ([M-15]⁺), loss of the isopropyl group ([M-43]⁺).
Applications and Research Interest
The primary application of 3-Amino-4-(isopropylamino)benzonitrile lies in its role as a key intermediate in medicinal chemistry.[1]
-
Kinase Inhibitors: As previously mentioned, its structure is ideal for synthesizing potent inhibitors of protein kinases, which are crucial targets in oncology.[2] The 1,2-diaminobenzene moiety allows for the construction of heterocyclic cores that mimic the adenine portion of ATP, while the rest of the molecule can be modified to achieve selectivity and potency for specific kinases like Src Family Kinases (SFKs) and Epidermal Growth Factor Receptor (EGFR).[2]
-
Protein Degrader Building Block: Substituted benzonitriles are gaining attention as building blocks for Proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.[8]
-
Materials Science: The unique electronic properties conferred by the amino and nitrile groups make this and similar molecules candidates for research into novel organic electronic materials.
Safety and Handling
Proper handling of all chemical reagents is paramount in a research environment.
-
Hazard Classification: While specific toxicity data is limited, related benzonitrile compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[9] Standard GHS pictograms may include GHS07 (Exclamation Mark).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[11]
Conclusion
3-Amino-4-(isopropylamino)benzonitrile is a high-value chemical intermediate with a well-defined structural and spectroscopic profile. Its strategic importance, particularly in the synthesis of kinase inhibitors for targeted cancer therapies, is clear. This guide has provided a consolidated resource covering its fundamental properties, a reliable synthetic approach, and critical analytical data. By understanding these core technical aspects, researchers can effectively and safely utilize this compound to advance their projects in drug discovery and materials science.
References
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NextSDS. (n.d.). 3-Amino-4-(isopropylamino)benzonitrile — Chemical Substance Information. Retrieved March 30, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-(propylamino)benzonitrile. Retrieved March 30, 2026, from [Link]
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PubChemLite. (n.d.). 3-amino-4-(isopropylamino)benzonitrile (C10H13N3). Retrieved March 30, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No: 355022-20-7 | Product Name: 3-Amino-4-(isopropylamino)benzonitrile. Retrieved March 30, 2026, from [Link]
- Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved March 30, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Sodium sesquicarbonate. Retrieved March 30, 2026, from [Link]
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MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved March 30, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-4-(ethylamino)benzonitrile. Retrieved March 30, 2026, from [Link]
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PubChem. (n.d.). Sodium Sesquicarbonate. Retrieved March 30, 2026, from [Link]
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CLaME. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved March 30, 2026, from [Link]
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Chemsrc. (2025, August 23). sodium sesquicarbonate | CAS#:533-96-0. Retrieved March 30, 2026, from [Link]
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